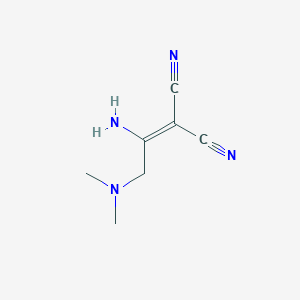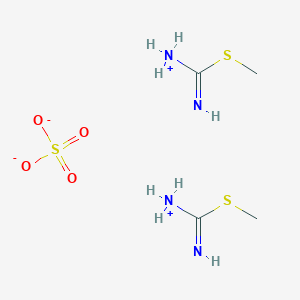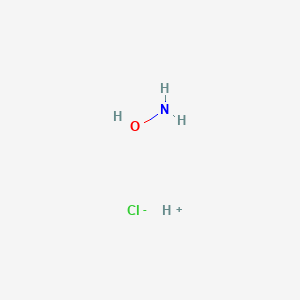
二乙基膦酸酯
描述
Diethyl phosphonate is an organophosphorus compound with the formula (C2H5O)2P(O)H . It is a popular reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . It is a colorless liquid and the molecule is tetrahedral .
Synthesis Analysis
The compound was probably prepared in the 1850s by combining phosphorus trichloride and ethanol . It arises as follows: PCl3 + 3 C2H5OH → (C2H5O)2P(O)H + 2 HCl + C2H5Cl . Under similar conditions but in the presence of base, triethyl phosphite results . Many analogues of diethyl phosphite can be prepared .
Molecular Structure Analysis
The molecule is tetrahedral . The 1D 31 Phosphorus NMR experiment is much less sensitive than Proton (1H) but more sensitive than 13 Carbon . 31 Phosphorus is a medium sensitivity nucleus that yields sharp lines and has a wide chemical shift range .
Chemical Reactions Analysis
Diethyl phosphite hydrolyzes to give phosphorous acid . Hydrogen chloride accelerates this conversion . Diethyl phosphite undergoes transesterification upon treating with an alcohol . For alcohols of high boiling points, the conversion can be driven by removal of ethanol . Similarly, amines can displace ethoxide . Diethyl phosphite undergoes deprotonation with potassium tert-butoxide .
Physical And Chemical Properties Analysis
Diethyl phosphonate is a colorless liquid . It has a density of 1.072 g/cm3 . Its boiling point is 50-51 °C at 2 mm Hg . The chemical formula is C4H11O3P and the molar mass is 138.103 g·mol−1 .
科学研究应用
Antibacterial and Antifungal Agents
Diethyl phosphonate derivatives have been studied for their potential as antibacterial and antifungal agents . The stability of the carbon-to-phosphorus bond in these compounds allows for the development of new classes of antibiotics that can resist degradation and maintain efficacy within biological systems .
Chemical Biology
In chemical biology, diethyl phosphonate is used to study the biochemistry and metabolism of naturally occurring phosphonates. This includes the exploration of their role in the global phosphorus cycle and oceanic methane production. The compound’s unique properties make it a valuable tool for probing the chemical diversity and biological functions of phosphonates .
Materials Science
Diethyl phosphonate finds applications in materials science, particularly in the synthesis of polymers used in paints and adhesives. Its inclusion in polymer formulations can enhance durability and chemical resistance, making it a critical component for industrial applications .
Catalysis
This compound is also utilized as a catalyst and a chelating agent in various chemical reactions. Its ability to bind to different metals can be exploited in catalytic processes to increase reaction efficiency and selectivity .
Medical Imaging
In the field of medical imaging, diethyl phosphonate derivatives serve as chelating agents . They can form complexes with radioisotopes, which are then used as contrast agents in imaging techniques such as MRI, providing clearer and more detailed images .
Drug Synthesis
Diethyl phosphonate is a key intermediate in the synthesis of certain phosphopeptide mimetic prodrugs . These prodrugs are designed to target specific proteins or enzymes within the body, offering a targeted approach to treatment. The compound’s reactivity allows for the creation of complex molecules that can inhibit or modulate biological pathways .
Organic Synthesis
As an intermediate in organic synthesis, diethyl phosphonate is employed in the Horner-Emmons reaction . This reaction is pivotal for the synthesis of substituted nitriles, amides, and heterocyclic derivatives, which are fundamental structures in many pharmaceuticals and organic materials .
Environmental Role
Lastly, diethyl phosphonate and its derivatives play a significant role in the environment . They are involved in biogeochemical processes that affect the cycling of phosphorus, an essential element for life on Earth. Understanding the environmental impact and behavior of these compounds is crucial for ecological studies .
作用机制
Target of Action
Diethyl phosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . The antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that Diethyl phosphonate may interact with its targets by mimicking their natural substrates, thereby inhibiting their normal function.
Biochemical Pathways
Phosphonates, including Diethyl phosphonate, are involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Pharmacokinetics
It is known that phosphonates, in general, present enhanced resistance towards hydrolysis . This suggests that Diethyl phosphonate may have good stability in the body, which could potentially enhance its bioavailability.
Action Environment
The action of Diethyl phosphonate can be influenced by various environmental factors. For instance, it is known that phosphonates are poorly soluble in water but soluble in common alcohols . This suggests that the solubility and stability of Diethyl phosphonate could be influenced by the presence of different solvents in its environment. Furthermore, it is known that Diethyl phosphonate is a flammable liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame.
安全和危害
未来方向
属性
IUPAC Name |
diethoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYSACZTOKNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
138 °C, Boiling point: 54 °C at 6 mm Hg | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.76 (Air = 1) | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.2 [mmHg], 11.2 mm Hg at 25 °C | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white liquid | |
CAS RN |
762-04-9 | |
| Record name | Diethyl hydrogen phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethyl phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9X9YBA22W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Diethyl Phosphonate?
A1: Diethyl Phosphonate has the molecular formula C4H11O3P and a molecular weight of 138.10 g/mol.
Q2: How can Diethyl Phosphonate be synthesized?
A2: Diethyl Phosphonate can be synthesized through various methods, including the classic Arbuzov reaction [, , ] or a room-temperature reductive deoxygenation of acyl phosphonates []. Microwave-assisted Michaelis-Becker reactions offer efficient and rapid synthesis of Diethyl Phosphonates and related compounds [, ].
Q3: Are there alternative synthetic routes to Diethyl Phosphonates that avoid the limitations of the Arbuzov reaction?
A3: Yes, a room-temperature reductive deoxygenation of acyl phosphonates provides a viable alternative to the Arbuzov reaction, particularly for temperature-sensitive substrates [].
Q4: How is the structure of Diethyl Phosphonate confirmed?
A4: The structure of Diethyl Phosphonate and related derivatives is typically confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, 31P NMR, IR spectroscopy, and mass spectrometry [, , , , , ].
Q5: Can Diethyl Phosphonate act as a ligand in metal coordination complexes?
A5: Yes, the phosphonic acid derivative of Diethyl Phosphonate can act as a dianionic bidentate ligand in platinum coordination complexes [].
Q6: How does the presence of a Diethyl Phosphonate group affect the fluorescence of Pyrene derivatives?
A6: The incorporation of a Diethyl Phosphonate group in Pyrene-1-carboxamide derivatives leads to an approximate two-fold increase in solution fluorescence quantum yield. This effect is attributed to the stiffening of the amidophosphonate lateral chain caused by the interaction between the phosphonate and amide groups [].
Q7: What is the role of Diethyl Phosphonate in the synthesis of fused phosphorus heterocycles?
A7: Diethyl Phosphonate serves as a key building block in the one-pot synthesis of novel fused phosphorus heterocycles, specifically 1,3,2-benzo(oxaza/thiaza/diaza)phospholo[2,3-b][1,3,2]benzoxazaphosphinines and related compounds [].
Q8: Does the Diethyl Phosphonate group exhibit a β-effect in organic reactions?
A8: While Diethyl Phosphonate itself might not exhibit a strong β-effect, research suggests that its close analogs, diphenylphosphinoyl and diphenylthiophosphinoyl, demonstrate significant β-effect functionality, particularly in solvolysis reactions [].
Q9: How does the structure of Diethyl Phosphonate derivatives impact their activity as human Renin inhibitors?
A9: The presence of at least one alkoxy group on the phosphorus atom is crucial for the inhibitory activity of alpha-hydroxy phosphonate derivatives against human Renin [].
Q10: How does the incorporation of Diethyl Phosphonate influence the biological activity of adamantyl-desmuramyldipeptides?
A10: The introduction of a Diethyl Phosphonate moiety into adamantyl-desmuramyldipeptides significantly enhances the production of T-cell cytokines, such as IL-2, IL-4, and IL-10, in human peripheral blood mononuclear cells [].
Q11: Can Diethyl Phosphonate be used to degrade polyurethane?
A11: Yes, both Dimethyl Phosphonate and Diethyl Phosphonate can effectively liquefy flexible polyurethane foam at elevated temperatures (160°C) [].
Q12: What are the applications of Fluorous Zirconium Phosphonates in catalysis?
A12: Fluorous Zirconium Phosphonates, synthesized from perfluoroalkylated Diethyl Phosphonates, show promise as materials for catalyst separation and recovery in various catalytic reactions, including cyclopropanation, oxidation, and enantioselective fluorination [].
Q13: What challenges are associated with the stability of acyl phosphonates?
A13: Acyl phosphonates can be challenging to purify due to their instability during chromatography and their tendency to decompose into dialkyl phosphites and acyl hydrazides, particularly under basic conditions [].
Q14: What safety concerns are associated with Diethyl Phosphonate as a flame retardant in Lithium-ion batteries?
A14: While Diethyl Phosphonate derivatives like Bromodifluoromethyl Diethyl Phosphonate (BFDP) show potential as flame retardants in Lithium-ion batteries, their impact on battery capacity and long-term performance requires careful evaluation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















